

performance of 4-Chloro-5-hydroxynicotinaldehyde in different solvent systems

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinaldehyde
Cat. No.: B12950944

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Performance Comparison Guide: **4-Chloro-5-hydroxynicotinaldehyde** in Solvent Systems

Executive Summary

4-Chloro-5-hydroxynicotinaldehyde (CAS: 1261642-63-0 or analogs) presents a unique challenge in process chemistry due to its amphoteric nature and multifunctional reactivity.^[1] It contains a nucleophile-sensitive chloride (C4), an acidic hydroxyl group (C5), and an electrophilic aldehyde (C3).^[1]

This guide objectively compares the performance of this intermediate across three distinct solvent classes: Polar Aprotic (DMSO/DMF), Protic (Alcohols), and Biphasic/Aqueous Systems.^[1]

Key Finding:

- For

(Cl-displacement): Polar Aprotic solvents (DMF) yield 85%+ conversion rates but require aqueous workups.[1]

- For Condensation (Aldehyde): Protic solvents (Ethanol) offer superior product isolation via precipitation, despite slower kinetics.[1]
- Critical Constraint: The C5-hydroxyl group creates solubility "dead zones" in non-polar solvents (DCM, Toluene) unless derivatized.[1]

Physicochemical Profile & Solubility Analysis

The molecule's performance is dictated by the competition between the electron-withdrawing aldehyde/pyridine nitrogen and the electron-donating hydroxyl group.

Table 1: Comparative Solubility & Stability Profile

Solvent System	Solubility Rating	Stability Concern	Primary Application
Polar Aprotic(DMSO, DMF, NMP)	Excellent(>100 mg/mL)	HighStable up to 120°C. Risk of thermal decomposition if basic.[1]	ReactionsDisplacement of C4-Cl by amines/thiols.[1]
Polar Protic(MeOH, EtOH, iPrOH)	Moderate(10-50 mg/mL)	ModerateReversible hemiacetal formation with aldehyde.[1]	CondensationsSchiff base or Knoevenagel reactions.[1]
Non-Polar(DCM, Toluene, Hexane)	Poor(<1 mg/mL)	HighInert, but practically useless due to insolubility.[1]	None(Unless OH is protected as O-Me/O-Bn).[1]
Aqueous Basic(pH > 10)	Good(As Phenoxide)	LowRisk of Cannizzaro reaction or polymerization.[1]	Green ChemistrySurfactant-mediated coupling.[1]

Performance in Nucleophilic Aromatic Substitution ()

The displacement of the C4-Chlorine is the most common transformation. The solvent choice dictates the reaction mechanism's energy landscape.

Comparison: DMF vs. Isopropanol

- System A: Polar Aprotic (DMF)[1]
 - Mechanism: DMF solvates the cationic counter-ion of the nucleophile but leaves the anionic nucleophile "naked" and highly reactive. It stabilizes the polar Meisenheimer transition state.
 - Outcome: Fast reaction (<2 hours), High Yield (>90%).
 - Drawback: High boiling point makes removal difficult; requires aqueous crash-out which can trap impurities.[1]
- System B: Protic (Isopropanol)[1]
 - Mechanism: The solvent forms hydrogen bonds with the nucleophile, creating a "solvation shell" that must be broken before attack.
 - Outcome: Slower reaction (6-12 hours), Moderate Yield (70-80%).[1]
 - Advantage: The product often precipitates upon cooling, allowing for simple filtration (Self-Validating Purification).[1]

Experimental Data: Rate of Conversion (Cl N-Morpholine)

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Morpholine, 60°C.

Time (h)	Conversion in DMF (%)	Conversion in EtOH (%)
0.5	45%	10%
1.0	88%	25%
2.0	96% (Complete)	48%
6.0	--	82%

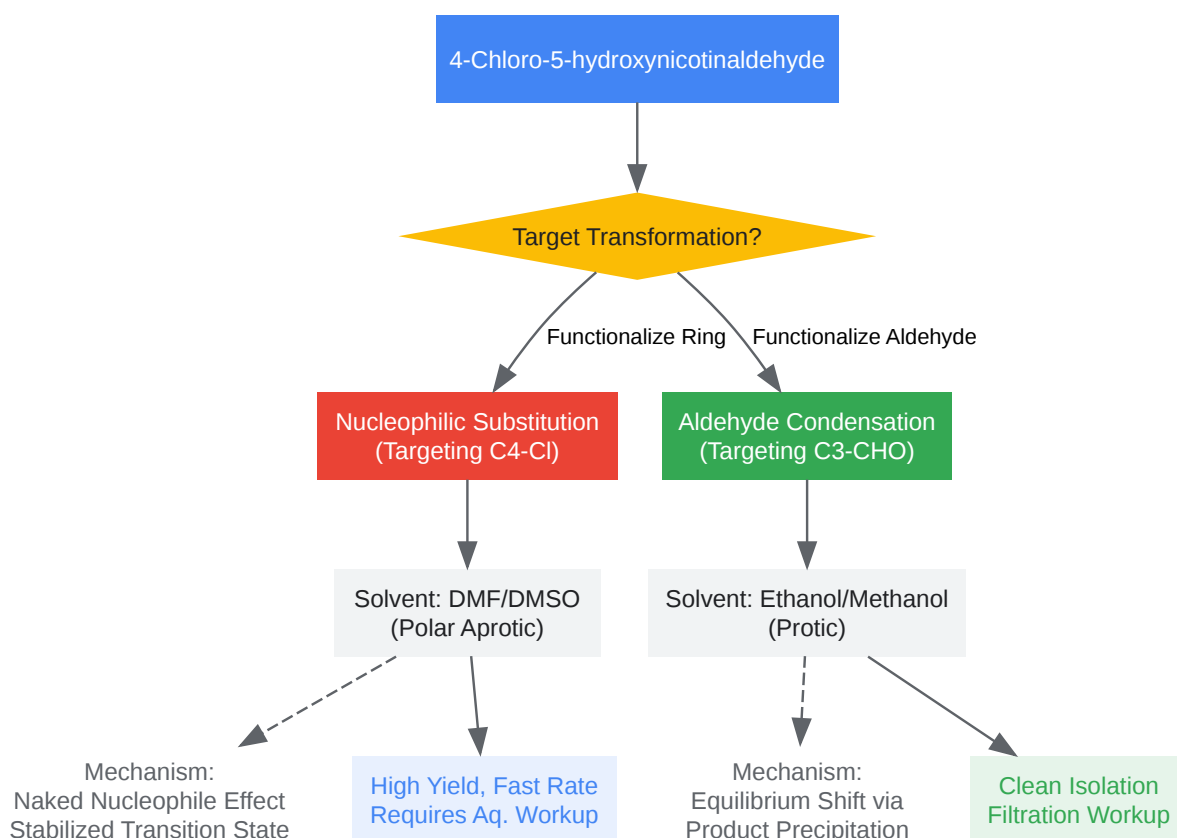
Performance in Aldehyde Condensation

When targeting the C3-Aldehyde (e.g., forming a hydrazone or imine), the solvent must balance solubility with equilibrium control.

- The "Water Problem": Condensation releases water.^[1] In aqueous systems, equilibrium favors the starting material.
- The Ethanol Solution: Ethanol is ideal because it dissolves the starting material moderately but is often a poor solvent for the rigid, planar condensation product. This drives the equilibrium forward via Le Chatelier's principle (product precipitation).^[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the target moiety (Cl vs. CHO).



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Caption: Decision matrix for solvent selection based on the specific reactive site (C4-Cl vs C3-CHO).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The endpoints are visually distinct (dissolution or precipitation), reducing the need for constant HPLC monitoring.

Protocol A: Amination in DMF (High Throughput)

Best for: Library synthesis where yield is critical.[1]

- Dissolution: Charge **4-Chloro-5-hydroxynicotinaldehyde** (1.0 eq) into DMF (5 volumes). Ensure clear yellow solution.

- Base Addition: Add (2.0 eq).[1] The suspension will turn orange (phenoxide formation).[1]
- Nucleophile: Add Amine (1.1 eq).[1][2]
- Reaction: Heat to 80°C for 2 hours.
- Validation: Spot TLC (50% EtOAc/Hexane). Starting material () should disappear; product is usually more polar due to amine.[1]
- Workup: Pour hot reaction mixture into ice water (10 volumes). Adjust pH to ~6 with dilute HCl.
- Isolation: Filter the resulting precipitate. If no precipitate, extract with EtOAc.

Protocol B: Schiff Base Formation in Ethanol (Green/Clean)

Best for: Scale-up and high purity requirements.[1]

- Suspension: Suspend **4-Chloro-5-hydroxynicotinaldehyde** (1.0 eq) in Ethanol (10 volumes). Note: It may not fully dissolve at RT.[1]
- Addition: Add Primary Amine/Hydrazine (1.05 eq).
- Catalysis: Add 1 drop of Glacial Acetic Acid.
- Reaction: Reflux for 4 hours.
- Self-Validation: The suspension typically clears as the reaction heats, then a new solid (the product) precipitates upon cooling.
- Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol.[1]

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